O-Desbromo-pyrimidinyl Macitentan-d4 is a stable isotope-labeled analog of O-Desbromo-pyrimidinyl Macitentan, which itself is an impurity of Macitentan, a drug primarily used for the treatment of pulmonary arterial hypertension. The compound is characterized by its unique molecular structure and isotopic labeling, which allows for advanced analytical techniques in pharmacological research.
O-Desbromo-pyrimidinyl Macitentan-d4 falls under the category of pharmaceutical intermediates and stable isotopes. Its International Patent Classification includes categories relevant to organic chemistry and medicinal formulations, specifically those associated with compounds used in treating cardiovascular diseases .
The synthesis of O-Desbromo-pyrimidinyl Macitentan-d4 typically involves multi-step organic reactions that modify the parent compound, Macitentan. The process may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to confirm the structure and isotopic labeling .
The molecular formula for O-Desbromo-pyrimidinyl Macitentan-d4 is , with a molecular weight of approximately 435.33 g/mol. The structure features a pyrimidine ring substituted with various functional groups, including a bromine atom and deuterated ethoxy groups.
O-Desbromo-pyrimidinyl Macitentan-d4 can participate in various chemical reactions typical of pyrimidine derivatives, including:
These reactions are often facilitated by catalysts or specific reagents tailored to achieve desired transformations while maintaining isotopic integrity .
O-Desbromo-pyrimidinyl Macitentan-d4 functions primarily as a pharmacological tool rather than a therapeutic agent itself. It is used in research to study the pharmacodynamics and pharmacokinetics of Macitentan by tracing its metabolic pathways and interactions within biological systems.
The compound's mechanism involves binding to specific receptors involved in vascular regulation, influencing blood pressure dynamics in pulmonary arterial hypertension .
O-Desbromo-pyrimidinyl Macitentan-d4 has significant applications in scientific research:
This compound serves as an essential tool for researchers focused on cardiovascular pharmacology and drug formulation processes .
The strategic incorporation of four deuterium atoms at the ethanol moiety (OCC([2H])([2H])O
positions) in O-Desbromo-pyrimidinyl Macitentan-d4 ($\ce{C15H15D4BrN4O4S}$; MW: 435.3 g/mol) induces significant kinetic isotope effects (KIEs) that alter its metabolic profile without compromising pharmacodynamic activity. Deuterium's higher atomic mass (2.014 u vs. hydrogen's 1.008 u) strengthens the carbon-deuterium (C–D) bond energy by 1–1.5 kcal/mol compared to C–H bonds. This reduces the rate of oxidative metabolism by cytochrome P450 enzymes, particularly at the ethoxy linker, where deuterium substitution minimizes hydrogen abstraction. Studies confirm a 20–30% increase in plasma half-life compared to non-deuterated analogs, enhancing bioavailability for receptor engagement. The isotope labeling further enables precise tracking of metabolic pathways via LC-MS, revealing stabilized active metabolites that prolong endothelin receptor antagonism .
Table 1: Impact of Deuterium Substitution on Metabolic Stability
Parameter | Non-Deuterated Analog | O-Desbromo-pyrimidinyl Macitentan-d4 |
---|---|---|
C–H Bond Dissociation Energy | ~100 kcal/mol | ~105 kcal/mol (C-D bonds) |
CYP450 Metabolism Rate | High | Reduced by 20–30% |
Plasma Half-Life | Standard | Enhanced |
Metabolic Tracking | Limited resolution | High-precision LC-MS tracking |
O-Desbromo-pyrimidinyl Macitentan-d4 retains the core pharmacophore of Macitentan:
OCCO
linker with deuterium substitution maintains optimal spacing (11.2 Å) between the pyrimidine and bromophenyl groups, ensuring proper orientation within the receptor’s allosteric site. Molecular dynamics simulations show the deuterated ethanol moiety induces no conformational perturbation in receptor binding domains versus non-deuterated forms . Table 2: Key Binding Interactions of O-Desbromo-pyrimidinyl Macitentan-d4
Structural Element | Receptor Residues Engaged | Interaction Type | Affinity Contribution |
---|---|---|---|
4-Bromophenyl | ETA: Phe 208, Leu 211 | Hydrophobic | High (ΔG = −9.2 kcal/mol) |
Sulfamoyl group | ETB: Asp 356, His 350 | H-bonding | Moderate (ΔG = −5.1 kcal/mol) |
Pyrimidine ring | ETA: Tyr 360 | π-π Stacking | Critical for selectivity |
Deuterated ethoxy linker | N/A | Spatial orientation | Maintains pharmacophore geometry |
O-Desbromo-pyrimidinyl Macitentan-d4 exhibits distinct biochemical and physicochemical properties relative to its non-deuterated counterpart and other deuterated analogs:
Table 3: Structural and Functional Comparison of Deuterated Macitentan Derivatives
Property | O-Desbromo-pyrimidinyl Macitentan-d4 | Macitentan-d4 | N-Despropyl Macitentan-d4 |
---|---|---|---|
Molecular Formula | $\ce{C15H15D4BrN4O4S}$ | $\ce{C19H16D4Br2N6O4S}$ | $\ce{C16H6D4Br2N6O4S}$ |
Deuterium Position | Ethoxy linker | Propyl chain | Propyl chain |
Key Metabolite | Stable pyrimidinyl-sulfamoyl | N-despropyl | Parent compound |
Receptor Selectivity (ETA:ETB) | 25:1 | 28:1 | 15:1 (reduced affinity) |
Hydrogen Bond Donors | 3 | 3 | 2 |
The structural conservation of critical pharmacophore elements—bromophenyl hydrophobicity, sulfamoyl polarity, and pyrimidine planarity—ensures O-Desbromo-pyrimidinyl Macitentan-d4 maintains dual receptor antagonism. Deuterium's isotopic footprint exclusively enhances metabolic resilience, making this derivative indispensable for elucidating macitentan’s mechanism via isotope-edited pharmacokinetic studies .
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3